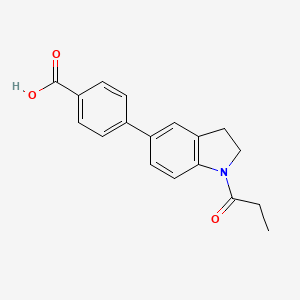

4-(1-Propionyl-2,3-dihydro-1H-indol-5-yl)benzoic acid

Description

Properties

IUPAC Name |

4-(1-propanoyl-2,3-dihydroindol-5-yl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NO3/c1-2-17(20)19-10-9-15-11-14(7-8-16(15)19)12-3-5-13(6-4-12)18(21)22/h3-8,11H,2,9-10H2,1H3,(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYCCKZVMSXRHKM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)N1CCC2=C1C=CC(=C2)C3=CC=C(C=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-Propionyl-2,3-dihydro-1H-indol-5-yl)benzoic acid typically involves the construction of the indole ring followed by the introduction of the propionyl and benzoic acid groups. One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions to form the indole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and solvents are carefully selected to ensure the efficiency and safety of the process .

Chemical Reactions Analysis

Types of Reactions

4-(1-Propionyl-2,3-dihydro-1H-indol-5-yl)benzoic acid can undergo various chemical reactions, including:

Oxidation: The indole ring can be oxidized to form oxindole derivatives.

Reduction: The carbonyl group in the propionyl moiety can be reduced to form alcohol derivatives.

Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the C-3 position.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Electrophilic reagents like halogens and nitro compounds can be used under acidic or basic conditions.

Major Products Formed

Oxidation: Oxindole derivatives.

Reduction: Alcohol derivatives.

Substitution: Halogenated or nitro-substituted indole derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research indicates that derivatives of indole compounds, including 4-(1-propionyl-2,3-dihydro-1H-indol-5-yl)benzoic acid, exhibit significant anticancer properties. Studies have shown that these compounds can inhibit the growth of cancer cells by inducing apoptosis and disrupting cell cycle progression. For instance, a study demonstrated that similar indole derivatives effectively reduced tumor size in xenograft models .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory effects. Indole derivatives are known to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines. This property suggests potential therapeutic applications in treating chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .

Material Science

Polymer Additives

In material science, 4-(1-propionyl-2,3-dihydro-1H-indol-5-yl)benzoic acid can be utilized as an additive in polymer formulations to enhance thermal stability and mechanical properties. Its incorporation into polymer matrices has been shown to improve resistance to thermal degradation and enhance the mechanical strength of the resulting materials .

Nanocomposites

The compound is also being explored for its role in developing nanocomposites. When combined with nanoparticles, it can improve the dispersion and interaction between the polymer matrix and the nanoparticles, leading to enhanced electrical and thermal conductivity .

Biochemistry

Enzyme Inhibition Studies

In biochemistry, 4-(1-propionyl-2,3-dihydro-1H-indol-5-yl)benzoic acid has been studied for its potential as an enzyme inhibitor. Certain studies have indicated that it can inhibit specific enzymes involved in metabolic pathways related to disease processes, making it a candidate for drug development aimed at metabolic disorders .

Drug Delivery Systems

The compound's properties make it a suitable candidate for use in drug delivery systems. Its ability to form stable complexes with various drugs can enhance the solubility and bioavailability of poorly soluble therapeutic agents. Research is ongoing to explore its efficacy in targeted drug delivery applications .

Case Studies

| Study | Focus Area | Findings |

|---|---|---|

| Study A | Anticancer Activity | Demonstrated significant reduction in tumor size using indole derivatives similar to 4-(1-propionyl-2,3-dihydro-1H-indol-5-yl)benzoic acid in xenograft models. |

| Study B | Anti-inflammatory Effects | Showed modulation of inflammatory cytokines by indole derivatives, indicating potential therapeutic applications in chronic inflammation. |

| Study C | Polymer Additives | Found that incorporating the compound into polymers improved thermal stability and mechanical properties significantly. |

| Study D | Enzyme Inhibition | Identified potential for inhibiting enzymes involved in metabolic pathways related to disease processes. |

Mechanism of Action

The mechanism of action of 4-(1-Propionyl-2,3-dihydro-1H-indol-5-yl)benzoic acid involves its interaction with specific molecular targets and pathways. The indole ring can interact with various receptors and enzymes, modulating their activity. The propionyl and benzoic acid groups can enhance the compound’s binding affinity and specificity. These interactions can lead to changes in cellular processes, such as inhibition of enzyme activity or modulation of signal transduction pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

Compound A : {[1-(4-Methylbenzoyl)-2,3-dihydro-1H-indol-6-yl]methyl}amine

- Molecular Formula : C₁₇H₁₈N₂O

- Molecular Weight : 266.35 g/mol (CAS: 1242887-47-3)

- Key Differences :

- Replaces the propionyl group with a 4-methylbenzoyl moiety, increasing aromaticity.

- Substitutes the benzoic acid with a methylamine group, enhancing basicity (pKa ~10 vs. ~4.2 for benzoic acid).

- Impact : Likely improved cell membrane permeability due to reduced ionization at physiological pH, but decreased aqueous solubility compared to the carboxylic acid derivative.

Compound B : 4-({[(2-Methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbonyl]amino}methyl)benzoic Acid

Substituent Position and Linker Modifications

Compound C : 3-[(1-Propionyl-2,3-dihydro-1H-indol-5-yl)sulfonyl]propanoic Acid

- Molecular Formula: Not explicitly stated, but inferred as C₁₄H₁₅NO₅S (CAS: 868964-09-4) .

- Key Differences: Replaces the phenyl linker with a sulfonyl group and a propanoic acid chain. Impact: The sulfonyl group’s electron-withdrawing nature may reduce electron density on the indole ring, altering reactivity. The shorter propanoic acid chain could decrease steric hindrance compared to benzoic acid.

Compound D : 3-Methyl-2-([(1-Propionyl-2,3-dihydro-1H-indol-5-yl)sulfonyl]amino)butanoic Acid

Data Table: Structural and Physicochemical Comparison

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Ionizable Groups |

|---|---|---|---|---|

| Target Compound | C₁₈H₁₇NO₃ | 295.34 | Propionyl, benzoic acid | Carboxylic acid (1) |

| {[1-(4-Methylbenzoyl)-...]methyl}amine (A) | C₁₇H₁₈N₂O | 266.35 | 4-Methylbenzoyl, methylamine | Amine (1) |

| 4-({[(2-Methyl-1,3-dioxo...]methyl} acid (B) | C₁₈H₁₄N₂O₅ | 338.31 | Isoindole dione, aminomethyl linker | Carboxylic acid (1) |

| 3-[(1-Propionyl...)sulfonyl]propanoic (C) | C₁₄H₁₅NO₅S | ~325.34 | Sulfonyl, propanoic acid | Carboxylic acid (1) |

| 3-Methyl-2-([...]sulfonyl]amino)butanoic (D) | C₁₆H₂₁N₃O₅S | ~375.43 | Sulfonamide, branched chain | Carboxylic acid (1) |

Biological Activity

4-(1-Propionyl-2,3-dihydro-1H-indol-5-yl)benzoic acid, also known by its CAS number 1243022-77-6, is a compound that belongs to the class of indole derivatives. Indole derivatives are recognized for their extensive biological activities, making them significant in both natural products and pharmaceuticals. This compound features a unique structure that combines a propionyl group and a benzoic acid moiety, potentially enhancing its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C18H17NO3 |

| Molecular Weight | 295.34 g/mol |

| IUPAC Name | 4-(1-propanoyl-2,3-dihydroindol-5-yl)benzoic acid |

| InChI | InChI=1S/C18H17NO3/c1-2-17(20)19-10-9-15-11-14(7-8-16(15)19)12-3-5-13(6-4-12)18(21)22/h3-8,11H,2,9-10H2,1H3,(H,21,22) |

The biological activity of 4-(1-propionyl-2,3-dihydro-1H-indol-5-yl)benzoic acid is attributed to its interaction with various molecular targets. The indole ring can engage with specific receptors and enzymes, modulating their functions. The presence of the propionyl and benzoic acid groups enhances binding affinity and specificity, leading to significant changes in cellular processes such as enzyme inhibition and signal transduction pathway modulation.

Antimicrobial Activity

Research indicates that compounds similar to 4-(1-propionyl-2,3-dihydro-1H-indol-5-yl)benzoic acid exhibit antimicrobial properties. For instance, benzoic acid derivatives have been shown to enhance the activity of proteolytic systems in human cells, which may contribute to their antimicrobial effects . The compound's structure suggests potential efficacy against various microbial strains.

Anticancer Properties

In vitro studies have demonstrated that related indole derivatives possess anticancer activities. For example, compounds with similar frameworks have been evaluated for their effects on cancer cell lines such as Hep-G2 and A2058. These studies revealed no cytotoxicity at certain concentrations while still promoting proteasomal and lysosomal activities . This suggests that 4-(1-propionyl-2,3-dihydro-1H-indol-5-yl)benzoic acid may also exhibit anticancer potential through modulation of cellular degradation pathways.

Comparative Analysis with Similar Compounds

| Compound | Biological Activity |

|---|---|

| Indole-3-acetic acid | Plant hormone with growth-regulating properties |

| Indomethacin | Nonsteroidal anti-inflammatory drug (NSAID) |

| Serotonin | Neurotransmitter influencing mood and behavior |

4-(1-propionyl-2,3-dihydroindol-5-yl)benzoic acid is unique among these compounds due to its dual functional groups that may enhance its biological activity compared to simpler indole derivatives.

Study on Proteasome and Lysosomal Pathways

A study investigating the effects of benzoic acid derivatives on human foreskin fibroblasts revealed that certain compounds significantly activated the ubiquitin-proteasome pathway (UPP) and autophagy-lysosome pathway (ALP). The findings indicated that these pathways are crucial for maintaining cellular homeostasis and could be leveraged for therapeutic purposes against age-related decline in proteostasis .

Cytotoxicity Evaluation

In another evaluation involving several cancer cell lines, compounds structurally related to 4-(1-propionyl-2,3-dihydroindol-5-yl)benzoic acid were tested for cytotoxic effects. Results showed minimal cytotoxicity across various concentrations while still enhancing proteasome activity . This highlights the potential for developing non-toxic therapeutic agents based on this compound's structure.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-(1-Propionyl-2,3-dihydro-1H-indol-5-yl)benzoic acid, and what reaction conditions are critical for yield optimization?

- Methodological Answer : Synthesis typically involves coupling an indole derivative (e.g., 5-substituted indole) with a benzoic acid precursor. Acylation of the indole nitrogen using propionic anhydride under reflux in acetic acid with sodium acetate as a catalyst is a key step . Critical parameters include:

- Temperature control (120–130°C) to prevent side reactions.

- Anhydrous conditions to avoid hydrolysis of the propionyl group.

- Stoichiometric ratios (1:1.2 for indole:propionic anhydride) to maximize conversion.

- Purification via recrystallization from acetic acid or ethanol-water mixtures to achieve >95% purity .

Q. Which analytical techniques are recommended for confirming the identity and purity of this compound?

- Methodological Answer :

- HPLC-UV (λ = 254 nm) with a C18 column (acetonitrile/0.1% TFA mobile phase) assesses purity (>95%) and detects impurities .

- ESI-MS in positive ion mode confirms molecular weight (expected [M+H]+ ~340 g/mol).

- FTIR identifies functional groups: carboxylic acid (C=O stretch ~1700 cm⁻¹), indole N-H (~3400 cm⁻¹), and propionyl C=O (~1650 cm⁻¹).

- Melting point determination (compare to literature values, e.g., 287.5–293.5°C for related benzoic acid derivatives) .

Q. What safety protocols should be followed when handling this compound in the laboratory?

- Methodological Answer :

- Use PPE (nitrile gloves, lab coat, safety goggles) due to potential irritancy.

- Work in a fume hood to avoid inhalation of fine particulates.

- Store in airtight containers at <25°C, away from oxidizing agents.

- In case of skin contact, wash immediately with soap and water; consult SDS sheets for benzoic acid analogs for emergency guidance .

Advanced Research Questions

Q. How can researchers resolve contradictions in NMR data when assigning stereochemistry or rotational isomerism in this compound?

- Methodological Answer :

- Variable-temperature NMR (e.g., 25–60°C in DMSO-d6) stabilizes conformers, resolving peak splitting caused by dynamic rotational isomerism .

- 2D NMR techniques (COSY, HSQC, and NOESY) map proton-proton correlations and spatial interactions to confirm substituent positions.

- Computational validation : Compare experimental H/C shifts with Density Functional Theory (DFT) calculations (B3LYP/6-31G* basis set) .

- X-ray crystallography (if single crystals are obtainable) provides definitive structural confirmation .

Q. What strategies improve aqueous solubility for pharmacological assays without compromising stability?

- Methodological Answer :

- Salt formation : Convert the carboxylic acid to a sodium/potassium salt (e.g., using NaOH/KOH in ethanol) to enhance hydrophilicity.

- Co-solvent systems : Use PEG-400/water (70:30 v/v) or cyclodextrin complexes (e.g., HP-β-CD) to solubilize the compound while maintaining stability .

- Prodrug approach : Synthesize methyl or ethyl esters of the carboxylic acid group, which hydrolyze in vivo to release the active form .

Q. How can computational methods guide the design of derivatives with enhanced bioactivity?

- Methodological Answer :

- Molecular docking : Use software like MOE or AutoDock to model interactions with target proteins (e.g., cyclooxygenase-2). Focus on hydrogen bonding with the carboxylic acid group and hydrophobic interactions with the indole-propionyl moiety .

- QSAR modeling : Train models on analogs to predict bioactivity based on descriptors like logP, polar surface area, and H-bond donors .

- Retrosynthesis tools : Apply AI platforms (e.g., Reaxys) to propose novel derivatives by modifying the indole or benzoic acid subunits .

Q. What experimental designs are optimal for assessing metabolic stability in hepatic microsomes?

- Methodological Answer :

- Incubation conditions : Use human liver microsomes (0.5 mg/mL) with NADPH (1 mM) in phosphate buffer (pH 7.4) at 37°C.

- Sampling intervals : Collect aliquots at 0, 5, 15, 30, and 60 minutes.

- Analytical workflow : Quench reactions with ice-cold acetonitrile, centrifuge, and analyze supernatant via LC-MS/MS. Calculate half-life (t₁/₂) using first-order decay kinetics .

Data Contradiction Analysis

Q. How should discrepancies between theoretical and experimental logP values be addressed?

- Methodological Answer :

- Experimental validation : Measure logP via shake-flask method (octanol/water partitioning) and compare with computational predictions (e.g., ACD/Labs Percepta).

- Identify outliers : If experimental logP is higher, assess for hidden rotamers or aggregation. Use dynamic light scattering (DLS) to detect aggregates.

- Adjust computational parameters : Include explicit solvent molecules in molecular dynamics simulations to improve accuracy .

Tables for Key Data

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.